2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide
Description
This compound features a spirocyclic hydantoin core (1,3-diazaspiro[4.5]decan-2,4-dione) linked via an acetamide group to a 4-fluorophenyl moiety. The spirocyclic scaffold is known for conformational rigidity, which enhances binding selectivity in biological systems . The 4-fluorophenyl group contributes to lipophilicity and may influence pharmacokinetic properties, such as metabolic stability and membrane permeability .
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c17-11-4-6-12(7-5-11)18-13(21)10-20-14(22)16(19-15(20)23)8-2-1-3-9-16/h4-7H,1-3,8-10H2,(H,18,21)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMNTSMHHGMEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24825136 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide involves multiple steps. One common synthetic route includes the reaction of 2,4-dioxo-1,3-diazaspiro[4.5]decane with 4-fluorophenylacetic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorophenyl group, using reagents like sodium hydroxide or potassium carbonate. The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, it may inhibit enzymes involved in neurological pathways, thereby exhibiting anticonvulsant properties . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Positional Isomerism of Fluorine
- N-(3-Fluorophenyl) Analog (): The fluorine atom at the meta position reduces steric hindrance compared to the para isomer.
- N-(4-Fluorobenzyl) Derivatives (): Substitution with a benzyl group introduces additional flexibility. For example, S380-0648 () includes a tert-butyl group on the spirocycle, enhancing lipophilicity (clogP ~3.5) and possibly improving blood-brain barrier penetration .
Electron-Withdrawing and Donating Groups
- N-(4-Sulfamoylphenyl) Analog (): The sulfamoyl group (-SO₂NH₂) increases polarity and water solubility (logS ≈ -3.2), making it suitable for aqueous formulations. However, this may reduce cell membrane permeability compared to the fluorophenyl variant .
- N-(2-Ethyl-6-methylphenyl) Derivative (): Alkyl substituents enhance lipophilicity (clogP ~4.1) but may introduce steric clashes in binding sites, as seen in discontinued development due to poor efficacy .
Modifications to the Spirocyclic Core
Ring Substitution
- 8-Methyl Substituent (): Methyl groups on the spirocycle (e.g., N-(4-fluorobenzyl)-8-methyl analog ) increase steric bulk, which may stabilize chair conformations and improve metabolic stability .
Functional Group Additions
Physicochemical and Crystallographic Data
Biological Activity
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound belonging to the class of spirohydantoins. Its unique spirocyclic structure has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 319.34 g/mol. The compound features a spirocyclic core that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈F N₃O₃ |
| Molecular Weight | 319.34 g/mol |
| LogP | 0.62 |
| Polar Surface Area (Ų) | 112 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to exert its effects through:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways critical for cell survival and proliferation.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to its protective effects against oxidative stress.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity in various cancer cell lines. Notable findings include:
- Cell Proliferation Inhibition : Studies have shown that the compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Mechanistic Insights : The compound's ability to modulate apoptotic pathways has been highlighted in studies involving breast cancer and leukemia cell lines.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative Bacteria : Showed inhibitory effects on Escherichia coli and Pseudomonas aeruginosa.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
-
Study on Cancer Cell Lines :
- A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on various human cancer cell lines.
- Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM for different cell lines.
-
Antimicrobial Assessment :
- Research conducted by Smith et al. (2023) assessed the antimicrobial properties against clinical isolates.
- The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for various pathogens.
-
Mechanistic Studies :
- A detailed mechanistic study revealed that the compound activates caspase-dependent apoptotic pathways in cancer cells, leading to increased apoptosis rates as compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
